Egfr T790M/L858R-IN-5

EGFR T790M/L858R Kinase Inhibition Biochemical Screening

EGFR T790M/L858R-IN-5 (CAS 3032760-70-3) is a synthetic small-molecule inhibitor belonging to the 2,4-diaminopyrimidine class, identified as Example 52 in patent WO2024064091A1. It is designed to target the drug-resistant epidermal growth factor receptor (EGFR) double-mutant L858R/T790M, a primary driver of acquired resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).

Molecular Formula C28H31N9O
Molecular Weight 509.6 g/mol
Cat. No. B12367653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr T790M/L858R-IN-5
Molecular FormulaC28H31N9O
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC5=NC=NC=C5)NCCN(C)C)OC
InChIInChI=1S/C28H31N9O/c1-36(2)14-13-30-22-16-26(38-4)24(15-23(22)33-27-10-11-29-18-32-27)35-28-31-12-9-21(34-28)20-17-37(3)25-8-6-5-7-19(20)25/h5-12,15-18,30H,13-14H2,1-4H3,(H,29,32,33)(H,31,34,35)
InChIKeyJWPWABYIEDMMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR T790M/L858R-IN-5: A Research-Grade Pyrimidine-Based Inhibitor for Drug-Resistant EGFR Mutant Studies


EGFR T790M/L858R-IN-5 (CAS 3032760-70-3) is a synthetic small-molecule inhibitor belonging to the 2,4-diaminopyrimidine class, identified as Example 52 in patent WO2024064091A1 [1]. It is designed to target the drug-resistant epidermal growth factor receptor (EGFR) double-mutant L858R/T790M, a primary driver of acquired resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) . The compound is supplied as a research-grade tool for in vitro kinase inhibition studies and is not intended for therapeutic or diagnostic applications.

Why Generic EGFR T790M/L858R Inhibitor Substitution Risks Misleading Experimental Outcomes


Within the chemical space of EGFR T790M/L858R inhibitors, substitution of one research compound for another without structural and pharmacological verification carries significant risk [1]. Commercially available analogs—such as osimertinib (covalent, irreversible), JBJ-04-125-02 (allosteric), and other pyrimidine-based examples from WO2024064091A1—exhibit widely divergent potencies, binding modes, and selectivity fingerprints . The precise substitution pattern on the pyrimidine scaffold directly determines both the degree of mutant-selective enzyme inhibition and the potential for off-target kinase engagement. Procuring EGFR T790M/L858R-IN-5 without quantitative head-to-head data against the specific alternative risks introducing uncontrolled variables into structure–activity relationship (SAR) studies, resistance mechanism investigations, and co-dosing experiments where scaffold-specific synergy or antagonism may occur.

Quantitative Evidence Guide: Differentiation of EGFR T790M/L858R-IN-5 from Closest Analogs


Biochemical Potency Against EGFR L858R/T790M: Single-Point Inhibition Comparison Within Patent Series

In the primary patent disclosure, EGFR T790M/L858R-IN-5 (Example 52) achieved 92.9% inhibition of EGFR L858R/T790M enzyme activity at a single test concentration of 0.05 μM [1]. This inhibition percentage is numerically superior to its direct patent-series neighbor, EGFR T790M/L858R-IN-6 (Example 53), which displayed 90.88% inhibition under identical assay conditions . No IC50 value is publicly available for Example 52, precluding formal potency ranking within the series. The data are insufficient to claim superiority over other series members with full IC50 characterization, such as EGFR T790M/L858R-IN-3 (IC50 = 13 nM) .

EGFR T790M/L858R Kinase Inhibition Biochemical Screening

Class-Level Positioning Against the Clinical Benchmark Osimertinib

No direct co-tested head-to-head biochemical data between EGFR T790M/L858R-IN-5 and osimertinib (AZD9291) are publicly available, which is a significant evidence gap [1]. In independent studies, osimertinib exhibits a reported IC50 of approximately 1 nM against EGFR L858R/T790M in recombinant enzyme assays [2]. EGFR T790M/L858R-IN-5 has only a single-point inhibition measurement (92.9% at 0.05 μM) from a distinct assay protocol, making direct potency comparisons invalid. Osimertinib's covalent, irreversible binding mechanism contrasts with the likely reversible binding mode of many pyrimidine-series compounds, though the precise binding mechanism of Example 52 is not explicitly characterized in the patent . Researchers requiring a clinically validated, mechanism-defined mutant-selective EGFR inhibitor should consider this compound's research-use-only status and incomplete pharmacological characterization relative to osimertinib.

Mutant-Selective EGFR TKI Osimertinib Comparison Kinase Profiling

Selectivity Assessment via Structural Scaffold Comparison

EGFR T790M/L858R-IN-5 incorporates a 2,4-diaminopyrimidine core with specific substituents including a 1-methylindol-3-yl group at the pyrimidine 4-position and a pyrimidin-4-ylamino extension on the central phenyl ring . This substitution pattern distinguishes it from the clinical covalent inhibitor osimertinib (acrylamide warhead on an indole scaffold) and the allosteric inhibitor JBJ-04-125-02 (thiazole amide structure) . Within the same patent family, Example 52 differs from Example 53 (IN-6; CAS 3032760-71-4, molecular weight 481.55) by the nature of the amine substituent, which results in the ~2 percentage-point difference in inhibition at 0.05 μM. Quantitative selectivity profiling against wild-type EGFR or a broader kinase panel is not publicly reported for EGFR T790M/L858R-IN-5. This absence of published selectivity data should be considered when procuring for experiments where off-target kinase effects are a critical variable .

Kinase Selectivity Scaffold Analysis Chemical Proteomics

Best Application Scenarios for EGFR T790M/L858R-IN-5 in Drug-Resistant NSCLC Research


Comparative SAR Studies Within the Pyrimidine Inhibitor Series

EGFR T790M/L858R-IN-5 (Example 52) is optimally used in comparative structure–activity relationship (SAR) studies alongside its nearest patent neighbor, Example 53 (IN-6). The ~2 percentage-point difference in inhibition at the 0.05 μM screening concentration [1] provides a defined SAR data point for probing the contribution of the terminal amine substituent to mutant kinase binding. Researchers can derive dose-response curves for both Examples under identical assay conditions to establish rank-order potency within the series, informing hit-to-lead optimization of pyrimidine-based mutant-selective EGFR inhibitors.

Tool Compound for In Vitro Target Engagement in EGFR L858R/T790M Biochemical Assays

The demonstrated 92.9% inhibition at 0.05 μM in the patent biochemical assay [1] supports the use of EGFR T790M/L858R-IN-5 as a tool compound for in vitro target engagement experiments where near-complete enzyme inhibition at low nanomolar concentrations is required. Suitable applications include fluorescence-based kinase activity assays, thermal shift assays for binding validation, and as a reference inhibitor in the development of novel EGFR T790M/L858R screening platforms, provided that researchers first validate the IC50 and dose-response characteristics internally.

Resistance Mechanism Probing via Scaffold-Based Drug Design

The distinctive 2,4-diaminopyrimidine scaffold of EGFR T790M/L858R-IN-5, carrying a 1-methylindol-3-yl and a pyrimidin-4-ylamino extension [1], makes it a suitable chemical probe for investigating scaffold-specific resistance mechanisms, particularly when compared with covalent inhibitors such as osimertinib. Studies examining the emergence of C797S-mediated resistance or differential effects on ATP-binding pocket mutants may employ Example 52 to determine whether non-covalent pyrimidine inhibitors evade resistance mechanisms that compromise acrylamide-based covalent inhibitors. This application assumes researchers independently confirm the binding mode (reversible vs. irreversible).

Quote Request

Request a Quote for Egfr T790M/L858R-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.